molecular formula C6H4N4O2 B596078 [1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid CAS No. 1245644-97-6

[1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid

Cat. No. B596078
M. Wt: 164.124
InChI Key: DEKZPGQGALUACN-UHFFFAOYSA-N
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Description

“[1,2,4]Triazolo[4,3-a]pyrazine” is a nitrogen-containing heterocycle . It is a key scaffold in the synthesis of various derivatives with potential antibacterial activities . The derivatives of this compound have shown satisfactory activity against certain cancer cell lines .


Synthesis Analysis

The synthesis of “[1,2,4]Triazolo[4,3-a]pyrazine” derivatives involves various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . The synthetic route of 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine starts with ethyl trifluoroacetate (I), which is dissolved in acetonitrile and reacted with hydrazine hydrate (35%, w/v) for 1 h under almost room-temperature (20 °C) conditions to obtain trifluoroacetohydrazide (II) .


Molecular Structure Analysis

The molecular structure of “[1,2,4]Triazolo[4,3-a]pyrazine” derivatives is characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “[1,2,4]Triazolo[4,3-a]pyrazine” derivatives are complex and involve multiple steps . The starting material, ethyl trifluoroacetate (I), is reacted with hydrazine hydrate to obtain trifluoroacetohydrazide (II) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “[1,2,4]Triazolo[4,3-a]pyrazine” derivatives can be characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .

Scientific Research Applications

Antibacterial Activity

Research highlights the potential of [1,2,4]triazolo and its hybrids as potent antibacterial agents against various strains, including drug-resistant forms like Staphylococcus aureus. The compounds' ability to inhibit essential bacterial enzymes and proteins, such as DNA gyrase and topoisomerase IV, underpins their effectiveness. These mechanisms suggest a broad-spectrum antibacterial activity, making them candidates for developing new anti-S. aureus agents, with some derivatives already finding clinical applications (Li & Zhang, 2021)[https://consensus.app/papers/activity-123triazole-124triazolecontaining-hybrids-li/178f8be7eeb555458ef660485277ed54/?utm_source=chatgpt].

Synthesis and Drug Development

Triazoles have been a focus of patent reviews and literature due to their diverse biological activities, leading to the development of new drugs. Novel synthesis methods and biological evaluations have expanded their application in treating various conditions, including inflammatory diseases, infections, and tumors. The exploration of 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole derivatives in recent patents underscores ongoing interest in their therapeutic potential and the search for more efficient synthetic approaches (Ferreira et al., 2013)[https://consensus.app/papers/novel-1h123-2h123-1h124-4h124triazole-derivatives-patent-ferreira/994e2939caab570e8da9f97fd9073076/?utm_source=chatgpt].

Antioxidant and Antiradical Activities

The examination of 1,2,4-triazole-3-thione derivatives reveals significant antioxidant and antiradical activities, making them comparable to biogenic amino acids like cysteine. This insight opens new avenues for chemical transformations involving this class of compounds, offering therapeutic potential against oxidative stress-related conditions (Kaplaushenko, 2019)[https://consensus.app/papers/achievements-studying-reactivity-124triazole3thione-kaplaushenko/ab699af7185a5945a5d0cec267d930e0/?utm_source=chatgpt].

Pyrazines and Food Flavor

Research on pyrazines, closely related to triazoles in heterocyclic chemistry, illustrates their role in enhancing food flavors through the Maillard reaction. This work not only sheds light on the generation of desirable flavor compounds but also offers insights into controlling the reaction to minimize unwanted by-products, demonstrating the chemical versatility and practical applications of such nitrogen-containing heterocycles in the food industry (Yu et al., 2021)[https://consensus.app/papers/control-strategies-pyrazines-generation-maillard-yu/6cda2b5a93b658698a9dc3ad06ae98f4/?utm_source=chatgpt].

Future Directions

The future directions for the research on “[1,2,4]Triazolo[4,3-a]pyrazine” derivatives could involve further investigation into their antibacterial and anticancer activities . Additionally, more studies are needed to fully understand their mechanism of action and to evaluate their safety and potential hazards .

properties

IUPAC Name

[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-6(12)5-9-8-4-3-7-1-2-10(4)5/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKZPGQGALUACN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2C(=O)O)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681016
Record name [1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid

CAS RN

1245644-97-6
Record name [1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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